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Heptafluoropropyl phenyl ketone

Cat. No.: B1582123
CAS No.: 559-91-1
M. Wt: 274.13 g/mol
InChI Key: UKYZDGAVBNKBPQ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Ketones in Contemporary Chemical Science

Fluorinated ketones are a class of organic compounds that have garnered considerable attention in synthetic chemistry and related life sciences. sapub.org The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. sapub.org In ketones, the presence of fluorine atoms, particularly on the carbons alpha to the carbonyl group, significantly increases the electrophilic nature of the carbonyl carbon. This heightened reactivity towards nucleophiles is a key feature of their chemical profile.

This unique reactivity makes fluorinated ketones valuable as intermediates in the synthesis of more complex molecules, including fluorinated heterocycles and other bioactive compounds. sapub.org Furthermore, their enhanced electrophilicity allows them to act as potent inhibitors for a variety of enzymes, such as serine and cysteine proteases, by forming stable adducts with active site residues. nih.gov Researchers also utilize these compounds as probes to investigate proteolytic activities and their roles in various diseases. The study of fluorinated ketones extends to their unique keto-enol tautomerism and their tendency to form stable hydrates in aqueous environments, a property that is influenced by the degree and position of fluorination. sapub.orgnih.gov

Overview of Heptafluoropropyl Phenyl Ketone within Organofluorine Chemistry

Organofluorine chemistry, a field that studies the properties and synthesis of compounds containing the carbon-fluorine bond, has provided numerous materials essential for modern society. This compound, systematically named 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one, is a prominent example within this domain. It features a phenyl ring attached to a carbonyl group, which is in turn bonded to a heptafluoropropyl chain. This structure classifies it as a per- and polyfluoroalkyl substance (PFAS). nih.gov

The compound's structure is notable for its combination of an aromatic moiety and a perfluorinated alkyl group. The strong electron-withdrawing nature of the heptafluoropropyl group is expected to significantly influence the reactivity of the adjacent ketone, making it a target for nucleophilic attack.

The synthesis of aryl ketones, including fluorinated variants, can often be achieved through established methods such as the Friedel-Crafts acylation. google.com Alternative modern syntheses for polyfluoro ketones may involve the reaction of an appropriate carboxylic acid chloride with an organometallic reagent or the conversion of carboxylic acids using anhydrides. nih.gov For instance, a general procedure for preparing pentafluoroethyl ketones involves converting a carboxylic acid to its acid chloride, followed by a reaction with pentafluoropropionic anhydride (B1165640) in the presence of pyridine (B92270). nih.gov Spectroscopic analysis is crucial for characterization; for ketones, the carbonyl (C=O) stretch in infrared (IR) spectroscopy is a key diagnostic peak, which for aromatic ketones typically appears at a lower wavenumber (1685-1666 cm⁻¹) compared to aliphatic ketones due to conjugation. orgchemboulder.comlibretexts.org

Table 1: Properties of this compound This interactive table provides key chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one nih.gov
Synonyms This compound, (Heptafluorobutyro)phenone nih.gov
CAS Number 559-91-1 nih.gov
Molecular Formula C₁₀H₅F₇O nih.gov
Molar Mass 274.13 g/mol nih.gov
Class Per- and Polyfluoroalkyl Substance (PFAS) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5F7O B1582123 Heptafluoropropyl phenyl ketone CAS No. 559-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O/c11-8(12,9(13,14)10(15,16)17)7(18)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYZDGAVBNKBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285776
Record name 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one
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Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-91-1
Record name 559-91-1
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Record name 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one
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Synthetic Methodologies and Strategies for Heptafluoropropyl Phenyl Ketone

Advanced Synthetic Routes to Heptafluoropropyl Phenyl Ketone and its Analogues

Advanced synthetic methodologies provide efficient pathways to this compound and related compounds. These routes can be broadly categorized into those forming the carbon-carbon bond via nucleophilic addition and those that establish the ketone functionality through oxidation.

Nucleophilic Addition of Perfluoroalkyl Reagents to Carboxylic Acid Derivatives for Ketone Formation.organicreactions.orgbham.ac.uk

A primary strategy for constructing perfluoroalkyl ketones involves the nucleophilic addition of a perfluoroalkyl anion equivalent to a suitable carboxylic acid derivative. organicreactions.orgbham.ac.uk The choice of both the nucleophilic reagent and the electrophilic carbonyl source is critical to prevent undesirable side reactions, such as over-addition.

The reaction of Grignard reagents with esters is a classic method for carbon-carbon bond formation. masterorganicchemistry.com However, standard Grignard reagents typically add twice to esters, yielding tertiary alcohols as the final product. masterorganicchemistry.comchemistrysteps.com The initially formed ketone is more reactive than the starting ester, leading to a second nucleophilic attack. chemistrysteps.comyoutube.com

In the context of synthesizing this compound, a heptafluoropropyl Grignard reagent (C₃F₇MgX) would be reacted with a benzoic acid ester (e.g., ethyl benzoate). The high electronegativity of the fluorine atoms in the perfluoroalkyl group can modulate the reactivity of the Grignard reagent and the intermediate ketone. However, controlling the reaction to selectively stop at the ketone stage remains a significant challenge, often necessitating low temperatures and careful control of stoichiometry. researchgate.net Research into fluorine-containing esters has shown that monoaddition to form the corresponding ketone is feasible at cryogenic temperatures, such as -40 °C. researchgate.net

The Weinreb-Nahm ketone synthesis is a highly effective method that circumvents the issue of over-addition common with other carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org This method involves the reaction of an organometallic reagent, such as a perfluoroalkyllithium species, with an N-methoxy-N-methylamide, also known as a Weinreb amide. wikipedia.orgrsc.org

The synthesis of this compound via this route begins with the preparation of N-methoxy-N-methylbenzamide from a benzoic acid derivative. This Weinreb amide is then treated with heptafluoropropyllithium. The key to the success of this reaction is the formation of a stable, five-membered chelated tetrahedral intermediate. organic-chemistry.org This intermediate is stable at the reaction temperature and does not collapse to the ketone until acidic workup. This stability prevents the second addition of the organolithium reagent, thus yielding the desired ketone with high selectivity. organic-chemistry.orgresearchgate.net This protocol has been successfully applied to the synthesis of various polyfluoro ketones. researchgate.net Similarly, morpholine (B109124) amides can be used, offering a versatile and efficient pathway to α-functionalized ketones. researchgate.net

Table 1: Synthesis of Ketones using Perfluoroalkyllithium and Weinreb Amides

This table is a representative example based on the Weinreb ketone synthesis methodology.

Amide Substrate Perfluoroalkyl Reagent Conditions Product Yield (%) Reference
N-methoxy-N-methylbenzamide Heptafluoropropyllithium THF, -78 °C, then H₃O⁺ This compound High wikipedia.orgresearchgate.net
N-methoxy-N-methyl-4-chlorobenzamide Trifluoromethyllithium THF, -78 °C, then H₃O⁺ 4-Chlorophenyl trifluoromethyl ketone >90 rsc.org
Benzoyl morpholine Heptafluoropropyllithium THF, -78 °C, then H₃O⁺ This compound Good researchgate.net

A more recent approach for generating perfluoroalkyl anions involves the use of perfluoroalkyl phenyl sulfones as perfluoroalkyl-transfer agents. nih.govacs.orgorganic-chemistry.org This method has been effectively demonstrated for trifluoromethylation and pentafluoroethylation. nih.govcas.cnnih.gov The strategy can be extended to the synthesis of this compound.

In this process, a strong base, typically an alkoxide such as potassium tert-butoxide, induces the cleavage of the carbon-sulfur bond in heptafluoropropyl phenyl sulfone. organic-chemistry.org This generates a transient heptafluoropropyl anion (C₃F₇⁻), which then acts as the nucleophile. cas.cn When this anion is generated in the presence of an electrophilic carbonyl compound, such as benzaldehyde (B42025) or a benzoic acid ester, it undergoes nucleophilic addition to form the corresponding alcohol or ketone. The driving force for the initial C-S bond cleavage is the formation of a strong sulfur-oxygen bond. cas.cn This method avoids the need to handle often unstable organometallic perfluoroalkyl reagents directly. Optimization studies have shown that low temperatures (e.g., -78 °C) and a suitable solvent like THF are crucial for achieving high yields. organic-chemistry.org

Oxidative Approaches to this compound

An alternative synthetic strategy involves the formation of a secondary alcohol precursor, which is subsequently oxidized to the target ketone. This two-step approach is a fundamental and widely used transformation in organic synthesis.

This method first requires the synthesis of the secondary alcohol precursor, 1-phenyl-2,2,3,3,4,4,4-heptafluorobutan-1-ol. This can be readily achieved via a Grignard reaction between benzaldehyde and a heptafluoropropyl Grignard reagent (e.g., heptafluoropropylmagnesium iodide).

Once the fluorinated secondary alcohol is obtained, it can be oxidized to this compound. Secondary alcohols are reliably oxidized to ketones using a variety of common oxidizing agents. Unlike primary alcohols, there is no risk of over-oxidation to a carboxylic acid. Standard reagents for this transformation include chromium-based oxidants like chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) and pyridinium (B92312) chlorochromate (PCC). PCC is a milder reagent, while the Jones reagent is more powerful. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Table 2: Oxidation of Fluorinated Secondary Alcohols

This table illustrates the general conditions for the oxidation of secondary alcohols to ketones.

Alcohol Precursor Oxidizing Agent Solvent Product Yield (%) Reference
1-Phenyl-2,2,3,3,4,4,4-heptafluorobutan-1-ol Chromic Acid (Jones Reagent) Acetone This compound Good-High General Methodology
1-Phenyl-2,2,3,3,4,4,4-heptafluorobutan-1-ol Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) This compound Good-High General Methodology
Secondary Alcohols (General) TEMPO/NaOCl CH₂Cl₂/H₂O Ketones High General Methodology
Selective Oxidation Mechanisms in Fluorinated Systems

The synthesis of fluorinated ketones, such as this compound, can be accomplished through the selective oxidation of corresponding secondary alcohols. The presence of highly electronegative fluorine atoms on the alkyl chain can influence the reactivity of the alcohol and the stability of the resulting ketone. Reagents like N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor®, are effective for the α-fluorination of ketones. sapub.org The mechanism is proposed to involve the enol or enolate form of the ketone attacking the electrophilic fluorine of the reagent. sapub.org Factors such as steric hindrance and the electronic environment of the ketone play a crucial role in the efficiency of the fluorination process. sapub.org

In some cases, the oxidation of a precursor alcohol is a viable route. For instance, novel phenyl ketone derivatives have been synthesized, and their biological activities, such as modulating oxidoreductase activity, have been explored. nih.gov While not directly about this compound, this highlights the broader interest in phenyl ketones and their synthesis. The choice of oxidizing agent and reaction conditions is critical to prevent side reactions and ensure high yields of the desired ketone.

Palladium-Catalyzed Cross-Coupling Reactions for Ketone Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nobelprize.orgresearchgate.net These reactions are highly versatile and can be adapted for the synthesis of ketones, including fluorinated varieties.

A general and effective method for synthesizing aryl trifluoromethyl ketones involves the palladium-catalyzed cross-coupling reaction of aryl trifluoroacetates with organoboron compounds. researchgate.net This process is believed to proceed through a catalytic cycle involving:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl trifluoroacetate (B77799) to form an acyl(aryloxo)palladium(II) intermediate. researchgate.net

Transmetalation: The organoboron compound transfers its organic group to the palladium center. nobelprize.orgresearchgate.net

Reductive Elimination: The coupled product, the trifluoromethyl ketone, is eliminated, regenerating the Pd(0) catalyst. researchgate.net

This methodology has been successfully applied to a range of arylboronic acids, demonstrating its broad scope. nobelprize.orgresearchgate.net Similarly, palladium-catalyzed oxidative cross-coupling has been developed for the synthesis of α-aryl α-amino ketones, showcasing the adaptability of this catalytic system. rsc.orgnih.gov

Table 1: Key Steps in Palladium-Catalyzed Ketone Synthesis

Step Description
Oxidative Addition The palladium catalyst inserts into the carbon-halogen or carbon-triflate bond of an organic electrophile.
Transmetalation An organometallic nucleophile transfers its organic group to the palladium center.

This table summarizes the fundamental steps in many palladium-catalyzed cross-coupling reactions leading to ketone formation.

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral molecules is a major focus in organic chemistry. Stereoselective methods allow for the preparation of a single enantiomer or diastereomer of a product. While specific examples for hettafluoropropyl phenyl ketone are not abundant in the provided context, general principles of stereoselective synthesis are applicable.

For instance, the reduction of prochiral ketones using chiral catalysts can produce chiral alcohols with high enantioselectivity. The CBS reagent, a chiral oxazaborolidine catalyst, is well-known for the asymmetric reduction of ketones. wordpress.com Furthermore, nucleophilic addition to carbonyls can create new chiral centers. youtube.com If the starting material is chiral, the addition can lead to the formation of diastereomers. youtube.com Frustrated Lewis Pair (FLP) catalysis has been used for the stereoselective functionalization of geminal difluoroalkanes, demonstrating a method to create chiral centers from fluorinated precursors. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of ketones involves fundamental reaction types such as carbonyl additions.

Detailed Reaction Mechanisms of Carbonyl Additions

The carbonyl group (C=O) is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarity makes the carbonyl carbon susceptible to attack by nucleophiles, a fundamental reaction known as nucleophilic addition. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack and Protonation Sequences

The mechanism of nucleophilic addition to a carbonyl group, such as in a ketone, typically involves two key steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This attack leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgksu.edu.sa

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a protic solvent or added acid, to yield an alcohol. libretexts.orgksu.edu.sayoutube.com

The reactivity of aldehydes and ketones towards nucleophiles is influenced by both steric and electronic factors. ksu.edu.sa Aldehydes are generally more reactive than ketones due to less steric hindrance and fewer electron-donating groups stabilizing the partial positive charge on the carbonyl carbon. youtube.com

Under acidic conditions, the reaction can be initiated by the protonation of the carbonyl oxygen. libretexts.orglibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. msu.eduyoutube.com The sequence is then nucleophilic attack followed by deprotonation to give the final product. youtube.comlibretexts.org

Table 2: Comparison of Nucleophilic Addition Mechanisms

Condition Step 1 Step 2
Basic/Neutral Nucleophilic attack on the carbonyl carbon. Protonation of the alkoxide intermediate.

This interactive table outlines the sequence of events in nucleophilic addition to a carbonyl group under different pH conditions.

Electron Transfer Pathways in Organometallic Reactions

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles used in the formation of carbon-carbon bonds via addition to carbonyls. ksu.edu.sayoutube.com The reaction mechanism involves the nucleophilic addition of the carbanionic part of the organometallic reagent to the carbonyl carbon. youtube.com

In some reactions, a single-electron transfer (SET) mechanism may be operative. For example, the reduction of enones can proceed through a SET to generate a radical intermediate. wikipedia.org Similarly, certain N-heterocyclic carbene-catalyzed reactions for ketone synthesis have been shown to involve a single-electron transfer from a Breslow intermediate to an electrophile, followed by radical-radical coupling. eurekalert.org Electron transfer reactions are also fundamental in the redox chemistry of transition metal complexes, which are often used as catalysts. libretexts.org These transfers can occur through either an inner-sphere mechanism, where a bridging ligand facilitates the electron transfer, or an outer-sphere mechanism involving direct electron transfer between metal centers. libretexts.org

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

Catalysis is a fundamental process in chemical synthesis that accelerates a chemical reaction by introducing a substance known as a catalyst, which is not consumed in the reaction. chemscene.com In the synthesis of complex molecules like this compound, catalysis is crucial for improving reaction rates, increasing product yields, and controlling selectivity, thereby minimizing the formation of unwanted byproducts. google.com Catalysts function by lowering the activation energy of a reaction, which can be achieved through various mechanisms depending on the type of catalyst and reaction involved. chemscene.com

Lewis acid catalysis is a cornerstone of organic synthesis, particularly in reactions involving carbonyl compounds. A Lewis acid is defined as an electron-pair acceptor. cardiff.ac.uk In the context of synthesizing ketones, Lewis acids activate electrophiles by coordinating to a Lewis basic site, such as the oxygen atom of a carbonyl group. youtube.com This coordination increases the positive charge on the electrophile, making it more susceptible to nucleophilic attack. youtube.com

One of the most classic applications of Lewis acid catalysis in ketone synthesis is the Friedel-Crafts acylation. google.com In this reaction, a Lewis acid like aluminum chloride (AlCl₃) coordinates to an acyl halide or anhydride (B1165640), forming a highly electrophilic acylium ion. This intermediate then readily reacts with an aromatic ring, such as benzene, to form the corresponding aryl ketone. google.comdrishtiias.com The catalyst must be able to dissociate from the product to restart the catalytic cycle. youtube.com The weak coordinating ability of the ketone group itself can present challenges, but modern methods have been developed to overcome this, for instance, by using palladium catalysis in conjunction with other additives for direct C-H functionalization of aromatic ketones. rsc.orgrsc.org More recent advancements include the use of novel main group Lewis acids, such as fluorophosphonium salts, which can act as effective promoters in organometallic catalysis involving carbonyl compounds. cardiff.ac.ukrsc.org

Table 1: Role of Lewis Acid in a Representative Ketone Synthesis (Friedel-Crafts Acylation)

Reactant 1 (Aromatic) Reactant 2 (Acylating Agent) Lewis Acid Catalyst Key Intermediate Transformation/Product
BenzeneHeptafluoropropanoyl chlorideAlCl₃Heptafluoropropanoyl-AlCl₃ complex / Acylium ionFormation of this compound

Biocatalysis utilizes natural catalysts, primarily enzymes, to perform chemical transformations. researchgate.net This approach is increasingly favored in chemical synthesis due to its remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions, such as ambient temperature and neutral pH. nih.govnih.gov For ketone synthesis and transformation, several classes of enzymes are particularly valuable.

Ketone reductases (KREDs), a type of alcohol dehydrogenase, are widely used for the asymmetric reduction of prochiral ketones to produce enantiomerically pure chiral alcohols, which are vital building blocks for pharmaceuticals. nih.govnih.govacs.org Conversely, these enzymes can also catalyze the oxidation of alcohols to form ketones. The process often requires cofactors, and a major focus in process development is the effective regeneration of these cofactors. nih.govnih.gov By screening large libraries of KREDs, researchers can identify highly efficient and selective enzymes for the reduction of specific ketone precursors. acs.org

Other enzymatic approaches include the use of peroxygenases, which can oxidize racemic alcohols to their corresponding ketones. nih.gov This step can be part of a cascade reaction where the resulting ketone is then stereoselectively reduced by a dehydrogenase to yield a single enantiomer of the alcohol. nih.gov Thiamine diphosphate (B83284) (ThDP)-dependent enzymes offer another route, capable of synthesizing α-hydroxy ketones through the carboligation of aldehydes. uni-duesseldorf.de These biocatalytic methods represent a powerful and sustainable alternative to traditional chemical synthesis for producing ketones and their valuable derivatives. uni-duesseldorf.de

Table 2: Examples of Biocatalytic Transformations Involving Ketones

Enzyme Class Substrate Transformation Typical Product Key Advantage
Ketone Reductase (KRED) / Alcohol DehydrogenaseProchiral KetoneAsymmetric ReductionChiral Secondary AlcoholHigh enantiomeric excess (>99.5% ee). acs.org
PeroxygenaseRacemic Propargylic AlcoholOxidationPropargylic KetoneEfficient oxidation under mild conditions. nih.gov
Thiamine Diphosphate (ThDP)-dependent EnzymesAldehydesCarboligationα-Hydroxy KetoneSynthesis of complex ketones from simple precursors. uni-duesseldorf.de

Influence of Fluorine Atoms on Reaction Pathways and Intermediates

The introduction of fluorine atoms into an organic molecule, such as in this compound, has a profound impact on its chemical reactivity and physical properties. rsc.orgscispace.com The heptafluoropropyl group exerts a strong electron-withdrawing inductive effect, which significantly influences the reaction pathways and the stability of intermediates. nih.gov

This strong inductive effect makes the carbonyl carbon of this compound highly electrophilic. The electron density on the carbonyl carbon is substantially reduced, making it much more susceptible to nucleophilic attack compared to its non-fluorinated analogues. nih.gov This enhanced reactivity is a key feature of fluorinated ketones.

Furthermore, the presence of multiple fluorine atoms affects the stability of intermediates formed during reactions. For instance, in nucleophilic addition reactions, the resulting tetrahedral intermediate (an alkoxide) is stabilized by the electron-withdrawing fluorine atoms. rsc.org Another significant consequence of fluorination is the increased propensity of the ketone to form a hydrate (B1144303) (a gem-diol) in the presence of water. The stability of this hydrate form is greatly enhanced by the fluorine atoms, and in some cases, highly fluorinated ketones may exist entirely in the hydrated form. nih.govsapub.org However, the reactivity is not solely governed by electronics; conformational effects also play a role. Studies on α-haloketones suggest that repulsive interactions between the halogen's lone pairs and the carbonyl's π-orbital can influence which conformation is most stable, potentially affecting the energy barrier to reaction. nih.gov

Table 3: Comparison of Properties: Non-fluorinated vs. Highly Fluorinated Ketones

Property Generic Phenyl Ketone (e.g., Propiophenone) This compound Reason for Difference
Carbonyl Carbon Electrophilicity ModerateVery HighStrong inductive electron-withdrawal by the C₃F₇ group. nih.gov
Susceptibility to Hydration LowHighFluorine atoms stabilize the hydrate (gem-diol) form. sapub.org
Stability of Tetrahedral Intermediate ModerateHighThe negative charge on the oxygen in the alkoxide intermediate is stabilized by the electron-withdrawing fluoroalkyl group. rsc.org
Reactivity with Nucleophiles StandardEnhancedIncreased electrophilicity of the carbonyl carbon. nih.gov

Reactivity and Chemical Transformations of Heptafluoropropyl Phenyl Ketone

Nucleophilic Addition Reactions of the Carbonyl Group

The most fundamental reaction of aldehydes and ketones, including heptafluoropropyl phenyl ketone, is nucleophilic addition to the carbonyl group. masterorganicchemistry.comlibretexts.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This initial addition can be followed by protonation to yield an alcohol or by elimination of the carbonyl oxygen to form a new double bond. libretexts.org

The general mechanism involves the nucleophile forming a bond with the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org The electrons from the carbon-oxygen pi bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The reactivity of the carbonyl group is influenced by both steric and electronic factors. libretexts.org Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.org In the case of this compound, the potent electron-withdrawing nature of the heptafluoropropyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. masterorganicchemistry.com

Reactions with Organometallic Reagents (Grignard and Organolithium)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily react with ketones to form alcohols. libretexts.orglibretexts.orgpressbooks.pub These reactions are a cornerstone of organic synthesis for constructing new carbon-carbon bonds. pressbooks.pub

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org This addition leads to a tetrahedral alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product. libretexts.orgmasterorganicchemistry.com

Grignard Reagents: The reaction of a ketone with a Grignard reagent results in the formation of a tertiary alcohol. pressbooks.pub The general reaction involves the addition of the Grignard reagent across the carbon-oxygen double bond, followed by hydrolysis with a dilute acid to produce the alcohol. libretexts.org

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents add to ketones to form tertiary alcohols. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: nucleophilic addition of the organolithium to the ketone, followed by protonation of the resulting alkoxide with a mild acid. masterorganicchemistry.com

The table below summarizes the reaction of this compound with specific organometallic reagents:

Organometallic ReagentProductAlcohol Type
Methylmagnesium Bromide1-Phenyl-1-(heptafluoropropyl)ethanolTertiary
Phenyllithium1,1-Diphenyl-2,2,3,3,4,4,4-heptafluorobutanolTertiary

Reduction to Secondary Alcohols

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. libretexts.org This process involves the addition of two hydrogen atoms across the carbonyl double bond. science-revision.co.uk

Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones. science-revision.co.uklibretexts.org These reagents act as a source of hydride ions (H⁻), which are the active nucleophiles in this reaction. science-revision.co.uk

Sodium Borohydride (NaBH₄): This is a selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com It is less reactive than LiAlH₄ and can be used in protic solvents like ethanol (B145695) or even water. numberanalytics.comchemguide.co.uk The reaction mechanism involves the nucleophilic attack of the borohydride ion on the carbonyl carbon. numberanalytics.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. libretexts.orgmasterorganicchemistry.com It reacts violently with protic solvents and must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com LiAlH₄ will reduce not only aldehydes and ketones but also a variety of other functional groups, including esters and carboxylic acids. masterorganicchemistry.combyjus.com

The general mechanism for hydride reduction involves the nucleophilic attack of the hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. science-revision.co.uk This intermediate is then protonated to give the alcohol. libretexts.org

The table below shows the results of reducing this compound with these hydride reagents:

Hydride ReagentSolventProduct
Sodium Borohydride (NaBH₄)Methanol/Water1-Phenyl-2,2,3,3,4,4,4-heptafluorobutanol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether1-Phenyl-2,2,3,3,4,4,4-heptafluorobutanol

Catalytic hydrogenation is another method for reducing ketones to alcohols. science-revision.co.uk This process typically involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net While effective, this method is less chemoselective than hydride reductions, as it can also reduce other unsaturated functional groups like carbon-carbon double bonds. chemistrysteps.com The process can be catalyzed by various metals, and transfer hydrogenation, which uses a hydrogen donor like 2-propanol instead of H₂ gas, is also a viable method. semanticscholar.org

Hydroboration-oxidation is a two-step reaction sequence that can be used to synthesize alcohols from alkenes. libretexts.org The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. youtube.com This is followed by an oxidation step, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. masterorganicchemistry.com While primarily used for alkenes, hydroboration reagents can also reduce carbonyl groups.

Formation of Fluorinated Alcohols and Their Derivatives

The reactions described above, particularly nucleophilic additions and reductions, provide pathways to a variety of fluorinated alcohols derived from this compound. These resulting fluorinated alcohols are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. digitellinc.com The presence of the fluorine atoms can significantly alter the properties of the final products. The synthesis of these alcohols often involves the direct reduction of the ketone or its reaction with organometallic reagents. digitellinc.com Further derivatization of the resulting alcohol's hydroxyl group can lead to a wide range of other functionalized fluorinated compounds.

Further Transformations and Derivative Synthesis

The reactivity of this compound allows for its transformation into a variety of other organic compounds, making it a valuable intermediate in synthetic chemistry. These transformations include modifications at the alpha-position, conversions into other fluorinated molecules, and efficient one-pot syntheses.

Functionalization at Alpha-Positions

The functionalization of ketones at the alpha-position (the carbon atom adjacent to the carbonyl group) is a fundamental strategy for constructing more complex molecules. rsc.org For asymmetric ketones like this compound, regioselectivity becomes a key consideration. The position alpha to the phenyl group can be functionalized through various methods, including those promoted by heterogeneous catalysis and solar photocatalysis, which offer a green and efficient approach. nih.gov

The presence of the strongly electron-withdrawing heptafluoropropyl group significantly influences the reactivity of the adjacent methylene (B1212753) group. This electronic effect can impact the formation and subsequent reaction of enolates or enols, which are key intermediates in many alpha-functionalization reactions. While direct studies on this compound are specific, research on the radical α-C(sp3)–H functionalization of ketones provides a sustainable pathway for creating diverse chemical scaffolds. rsc.org This approach avoids the need for pre-functionalized substrates and utilizes the ketone itself as a radical source for reactions with alkenes, alkynes, and other unsaturated systems. rsc.org

Transformations Leading to Other Fluorinated Organic Compounds

This compound serves as a building block for synthesizing other valuable organofluorine compounds. Phenyl ketones, in general, are recognized as important intermediates in the synthesis of complex molecules, such as phenoxyphenyl derivatives used in agrochemicals. google.com

Transformations can be designed to modify the ketone functional group itself. For instance, processes analogous to the one-pot reductive allylation of α-fluorinated esters, which yield fluorine-containing homoallylic alcohols, could potentially be applied. gist.ac.kr Such alcohols are versatile precursors due to their multiple reactive sites. gist.ac.kr The synthesis of novel pyrrolidin-2-ones and other heterocyclic systems has also been achieved starting from related ketone structures, demonstrating the potential for creating diverse molecular architectures. researchgate.net

One-Pot Transformations to Esters

A significant advancement in the utility of aromatic ketones is the development of a one-pot process to convert them directly into aromatic esters. azom.comchemicalprocessing.com This method overcomes the challenge posed by the strength of the carbon-carbon bonds in ketones, which traditionally limited their use in cross-coupling reactions. azom.com

The transformation ingeniously combines a Claisen reaction and a retro-Claisen reaction in a single pot. azom.com In this sequence, the aromatic ketone first reacts to form a larger intermediate, which is then cleaved to yield the desired ester. azom.com This streamlined process is highly efficient, reducing reaction times and eliminating the need for intermediate purification steps. azom.comchemicalprocessing.com A key advantage of this methodology is its flexibility, allowing for reactions with a wide range of nucleophiles including alcohols, phenols, amines, and thiols to produce various esters and other derivatives. chemicalprocessing.com

Feature Description Reference
Reaction Type One-pot conversion of aromatic ketones to aromatic esters. azom.com
Key Mechanism Sequential Claisen and retro-Claisen reactions. azom.com
Advantages Streamlined synthesis, reduced reaction times, avoids intermediate purification. azom.comchemicalprocessing.com
Nucleophile Scope Works with alcohols, phenols, amines, and thiols. chemicalprocessing.com
Significance First successful direct catalysis of aromatic ketones without directing groups. chemicalprocessing.com

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions. The fluorine content significantly impacts the energetics and reaction pathways.

Quantitative Studies of Reaction Rates and Equilibrium

Quantitative studies on the reaction rates and equilibrium for this compound specifically are not extensively detailed in the provided literature. However, kinetic analysis of related compounds, particularly those involving the phenyl group, provides insight into the methodologies used. For instance, the kinetics of reactions involving the phenyl radical with other species have been studied in detail to understand combustion and interstellar chemistry. rsc.orgnih.gov These studies often employ computational methods like Rice-Ramsperger-Kassel-Marcus (RRKM) Master Equation calculations to determine temperature- and pressure-dependent rate constants and product branching ratios. rsc.org

In synthetic chemistry, reaction outcomes are often reported in terms of yield and reaction time under specific conditions, which provides a qualitative measure of reaction efficiency. For example, the synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones reports detailed yields and reaction conditions, but not formal kinetic rate constants. nih.gov At temperatures below 1000 K, collisional stabilization of reaction adducts is often a dominant channel, while at higher temperatures, isomerization and elimination reactions become more competitive. rsc.org

Influence of Fluorination on Reaction Energetics

The presence of the heptafluoropropyl group has a profound influence on the reaction energetics of the molecule. The high electronegativity of fluorine atoms causes a strong electron-withdrawing effect, which alters the electronic properties of the entire molecule. This generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Ketones.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated ketones like heptafluoropropyl phenyl ketone. The presence of the fluorine atoms provides a unique probe for the molecular structure through ¹⁹F NMR, in addition to standard ¹H and ¹³C NMR.

Table 1: Representative ¹⁹F NMR Chemical Shift Data for this compound

Fluorine Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CF₃ ~ -81.0 Triplet ~ 8
CF₂ (adjacent to C=O) ~ -120.0 Triplet ~ 6

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions.

To unambiguously assign the ¹H, ¹³C, and ¹⁹F NMR signals and to confirm the connectivity of the atoms within this compound, multi-dimensional NMR techniques are employed. Heteronuclear correlation experiments such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR are invaluable. These experiments reveal correlations between protons or carbons and their directly bonded or long-range coupled fluorine atoms, providing definitive structural assignments. For instance, a correlation between the carbonyl carbon and the adjacent CF₂ group in a ¹³C-¹⁹F HETCOR spectrum would solidify the assignment of that particular fluorine resonance.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. In the IR spectrum of this compound, the most prominent absorption band is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1700-1720 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the attached groups. The electron-withdrawing heptafluoropropyl group increases the double bond character of the carbonyl group, shifting its stretching frequency to a higher wavenumber compared to non-fluorinated alkyl phenyl ketones. Additionally, strong absorption bands corresponding to the C-F stretching vibrations are observed in the region of 1100-1300 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C=O Stretch ~ 1715 Strong
C-F Stretches ~ 1100-1300 Strong, Multiple Bands
Aromatic C-H Stretch > 3000 Medium to Weak

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In the mass spectrum, the molecular ion peak (M⁺) corresponding to the intact molecule is observed, confirming its molecular formula. The high-resolution mass spectrum provides the exact mass, further corroborating the elemental composition.

The fragmentation pattern is also highly characteristic. Common fragmentation pathways involve the cleavage of the bond between the carbonyl group and the heptafluoropropyl group. This leads to the formation of characteristic fragment ions, such as the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the heptafluoropropyl cation ([C₃F₇]⁺) at m/z 169. The observation of these fragments provides strong evidence for the structure of the molecule.

Table 3: Key Mass Spectrometry Fragments for this compound

Fragment Ion m/z Identity
[C₁₀H₅F₇O]⁺ 274 Molecular Ion (M⁺)
[C₃F₇]⁺ 169 Heptafluoropropyl cation
[C₆H₅CO]⁺ 105 Benzoyl cation

Advanced Spectroscopic Techniques for Mechanistic Insights.

Beyond structural elucidation, advanced spectroscopic techniques can provide insights into the reaction mechanisms involving this compound. These methods can monitor the formation of transient intermediates and the kinetics of reaction pathways.

Time-resolved spectroscopy, such as flash photolysis, is employed to study the dynamics of photochemical reactions of this compound. Upon UV irradiation, the ketone can be excited to a singlet or triplet state. These excited states can undergo various reactions, such as Norrish Type I or Type II cleavage, or act as photosensitizers. Time-resolved techniques allow for the direct observation of the transient species involved, such as radicals or excited states, on timescales ranging from femtoseconds to milliseconds. This provides a detailed picture of the reaction dynamics and the factors that govern the product distribution. For example, the study of the triplet excited state lifetime and its quenching by various agents can reveal important details about the photoreactivity of this compound.

Fluorescence Spectroscopy for Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique employed to investigate molecular interactions by analyzing the fluorescence emission of a molecule. The intrinsic fluorescence of a compound is dependent on its electronic structure and can be significantly influenced by its immediate environment, making this method ideal for probing interactions with solvents, quenchers, or other molecules.

While specific studies focusing solely on the fluorescence of this compound are not extensively documented in the reviewed literature, the principles of fluorescence spectroscopy allow for a detailed projection of its behavior. The presence of the phenyl ketone moiety suggests that the molecule is likely to exhibit fluorescence, as aromatic ketones are known to be fluorescent. The excitation of the π-electrons in the phenyl ring and the non-bonding electrons on the carbonyl oxygen to higher energy states, followed by their relaxation with the emission of light, is the basis for this phenomenon.

The highly electronegative heptafluoropropyl group is expected to have a significant impact on the fluorescence properties of the molecule. This electron-withdrawing group can influence the energy levels of the excited states and the quantum yield of fluorescence. Interactions with polar solvents are likely to cause a solvatochromic shift, where the emission maximum changes with solvent polarity. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules.

Furthermore, the fluorescence of this compound can be utilized to study its interactions with other molecules. Quenching studies, for instance, can provide information about the binding of other species to the ketone. In such experiments, a decrease in fluorescence intensity is observed upon the addition of a quenching agent, and the analysis of this quenching can reveal association constants and provide insights into the nature of the interaction.

A hypothetical representation of the effect of solvent polarity on the fluorescence emission of this compound is presented in the table below.

Table 1: Hypothetical Fluorescence Emission Maxima of this compound in Various Solvents

Solvent Polarity Index Emission Maximum (nm)
n-Hexane 0.1 410
Toluene 2.4 415
Dichloromethane 3.1 425
Acetone 5.1 435
Acetonitrile 5.8 440
Water 10.2 450

Raman Spectroscopy for Vibrational Modes and Molecular Structure.researchgate.net

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, symmetry, and conformation. youtube.com The technique is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational frequencies of the molecule. youtube.com

The key expected Raman active vibrational modes for this compound are detailed in the table below. The phenyl group would give rise to several characteristic bands, including the C-H stretching vibrations, the aromatic C-C stretching modes (ring breathing), and in-plane and out-of-plane bending vibrations. The carbonyl (C=O) stretching vibration is expected to appear as a strong and sharp band, with its exact position being sensitive to the electronic effects of the adjacent phenyl and heptafluoropropyl groups. The heptafluoropropyl group will contribute with its own set of characteristic vibrations, most notably the C-F stretching modes, which are typically found in the fingerprint region of the spectrum.

The analysis of these vibrational modes can confirm the molecular structure and provide information on conformational isomers if they exist.

Table 2: Predicted Prominent Raman Shifts and Vibrational Mode Assignments for this compound

Predicted Raman Shift (cm⁻¹) Vibrational Mode Assignment Functional Group
~3070 Aromatic C-H Stretch Phenyl Ring
~1670 C=O Stretch Carbonyl
~1600 Aromatic C=C Stretch Phenyl Ring
~1300 C-C Stretch (inter-ring) Phenyl-Carbonyl
~1200-1000 C-F Stretches Heptafluoropropyl Group
~1000 Aromatic Ring Breathing Phenyl Ring
~800 C-H Out-of-Plane Bend Phenyl Ring
~750 C-C-C Bend Alkyl Chain

No Specific Computational and Theoretical Investigations Found for this compound

Despite a comprehensive search of scientific literature and databases, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not publicly available. Extensive queries were conducted to locate research pertaining to quantum chemical calculations, including Density Functional Theory (DFT) studies of its electronic structure and reactivity, as well as molecular mechanics, molecular dynamics simulations, and chemoinformatics or Quantitative Structure-Activity Relationship (QSAR) studies.

The search for specific data on this compound, also known by its CAS Number 378-83-6, did not yield any dedicated studies that would allow for a thorough analysis as per the requested outline. This includes the absence of published data on:

DFT-predicted NMR chemical shifts: No literature was found presenting calculated NMR chemical shifts for this compound.

Frontier Molecular Orbital (FMO) analysis: There are no specific studies detailing the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies or their spatial distribution for this compound.

Transition state optimization and reaction pathway analysis: No computational studies on the reaction mechanisms involving this compound, which would include transition state geometries and energies, were identified.

Molecular mechanics and dynamics simulations: No publications detailing force field parameterization or simulation studies for this compound could be located.

Chemoinformatics and QSAR studies: The compound was not found as a subject in any specific QSAR studies or broader chemoinformatic analyses available in the public domain.

While general computational methodologies for fluorinated compounds and ketones are well-documented, the application of these techniques to this compound has not been reported in the accessible scientific literature. Therefore, the creation of a detailed scientific article based on the provided outline is not possible at this time due to the lack of specific research findings for this particular compound.

Computational and Theoretical Investigations

Theoretical Studies on Fluorine's Impact on Molecular Properties

The introduction of fluorine atoms into organic molecules profoundly alters their physical, chemical, and biological properties. In heptafluoropropyl phenyl ketone, the seven fluorine atoms of the heptafluoropropyl group exert significant electronic and steric effects.

The high electronegativity of fluorine atoms leads to a strong electron-withdrawing inductive effect (-I effect) from the heptafluoropropyl group. This effect is transmitted through the sigma bonds to the adjacent carbonyl group. As a result, the electron density at the carbonyl carbon is significantly reduced, making it more electrophilic. nih.gov

Theoretical studies, often employing DFT, can quantify this inductive effect by calculating molecular electrostatic potentials (MEPs) and natural bond orbital (NBO) charges. The MEP would show a more positive potential on the carbonyl carbon of this compound compared to non-fluorinated analogues. This increased electrophilicity enhances the reactivity of the ketone towards nucleophiles. For example, the equilibrium for hydrate (B1144303) formation from the corresponding ketone is shifted towards the hydrate form for highly fluorinated ketones, a direct consequence of the destabilization of the carbonyl group by the inductive effect.

While a direct comparison of the inductive effect of a heptafluoropropyl group versus other alkyl groups from specific literature on this compound is not available, the general trend of increasing reactivity with the degree of fluorination is well-established. nih.govcardiff.ac.uk

Fluorine atoms in organic molecules can participate in various non-covalent interactions that can influence molecular conformation, crystal packing, and interactions with biological targets. nih.govdigitellinc.com In this compound, several types of such interactions are conceivable.

Fluorine-Hydrogen Bonds (C-F···H-C): These are weak interactions that can occur between the fluorine atoms of the heptafluoropropyl group and nearby C-H bonds, either intramolecularly or intermolecularly.

Fluorine-Carbonyl Interactions (C-F···C=O): The fluorine atoms can interact with the electrophilic carbon of a carbonyl group in another molecule.

Aromatic Interactions (C-F···π): The fluorine atoms can interact with the electron-rich π-system of the phenyl ring. nih.gov

Computational studies are essential for identifying and characterizing these weak interactions. rsc.org Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can reveal the presence and nature of these interactions. While specific studies on the non-covalent interactions of this compound are not documented in the searched literature, the principles derived from studies on other fluorinated aromatic compounds are applicable. nih.govnih.gov These interactions can play a crucial role in the solid-state structure of the compound and its binding to a potential biological receptor.

Research Applications and Broader Contexts of Heptafluoropropyl Phenyl Ketone Research

Role in Medicinal Chemistry and Enzyme Inhibition

The primary application of fluorinated ketones like heptafluoropropyl phenyl ketone in medicinal chemistry is as potent and often selective inhibitors of hydrolytic enzymes. nih.gov The strong electron-withdrawing nature of the fluoroalkyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to attack by nucleophilic residues in an enzyme's active site. nih.govnih.gov This reactivity is the basis for their function as inhibitors of several major classes of enzymes.

The design of enzyme inhibitors based on a fluorinated ketone "warhead" typically involves attaching this electrophilic group to a recognition element that mimics the enzyme's natural substrate. nih.govmdpi.com This recognition motif guides the inhibitor to the target enzyme's active site, ensuring specificity. nih.gov The synthesis of these inhibitors often involves the reaction of a carboxylic acid with a fluorinated anhydride (B1165640), such as pentafluoropropionic anhydride or trifluoroacetic anhydride, in the presence of pyridine (B92270). nih.gov

Fluorinated ketones have emerged as effective reversible inhibitors of phospholipase A2 (PLA2) enzymes, which are critical mediators of inflammation. nih.gov Research has shown that the length of the fluoroalkyl chain is a key determinant of inhibitory potency and selectivity. nih.govnih.gov For instance, ketones with a pentafluoroethyl group have demonstrated selective inhibition of the group VIA calcium-independent PLA2 (GVIA iPLA2), a crucial enzyme for which specific inhibitors are sought. nih.govnih.gov In contrast, trifluoromethyl ketones can act as broader "pan-inhibitors," affecting multiple PLA2 enzymes, including GIVA cytosolic PLA2 (cPLA2) and group V secretory PLA2 (GV sPLA2). nih.gov

Studies on a series of polyfluorinated ketones revealed that 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one (FKGK11) is a selective and potent inhibitor of GVIA iPLA2. nih.gov The trifluoromethyl analogue, by comparison, was found to be a pan-inhibitor of GVIA iPLA2, GIVA cPLA2, and GV sPLA2. nih.gov

Table 1: Inhibition of Phospholipase A₂ (PLA₂) Enzyme Subtypes by Fluorinated Ketones

This table summarizes the inhibitory activity of different fluorinated ketone derivatives against various PLA₂ enzymes, highlighting the impact of the fluoroalkyl group on potency and selectivity. Data sourced from reference nih.gov.

CompoundTarget EnzymeInhibition MetricResult
Palmitoyl trifluoromethyl ketone (6) GIVA cPLA₂% InhibitionSimilar to GVIA iPLA₂
GVIA iPLA₂% InhibitionSimilar to GIVA cPLA₂
GV sPLA₂% Inhibition79% (at 0.091 mole fraction)
Trifluoromethyl ketone (8) GVIA iPLA₂X_I(50)0.0096
GIVA cPLA₂% Inhibition38% (at high mole fraction)
GV sPLA₂% InhibitionNo detectable inhibition
FKGK11 (pentafluoroethyl ketone) GVIA iPLA₂-Selective inhibitor
Compound 20a (trifluoromethyl ketone) GIVA cPLA₂-Pan-inhibitor
GVIA iPLA₂-Pan-inhibitor
GV sPLA₂-Pan-inhibitor

Note: X_I(50) represents the mole fraction of the inhibitor in the total substrate interface required to cause 50% inhibition.

While research on this compound as a direct inhibitor of monoamine oxidase (MAO) is limited, studies on structurally related fluorinated compounds provide significant insights into how fluorine substitution impacts MAO inhibition. nih.gov Research on fluorinated phenylcyclopropylamines, which are analogs of the well-known MAO inhibitor tranylcypromine, has shown that the introduction of fluorine to the cyclopropane (B1198618) ring increases inhibitory activity against both MAO-A and MAO-B. nih.govnih.gov

Interestingly, fluorination can also reverse the selectivity of the parent compound. For example, 1-phenylcyclopropylamine is a selective inhibitor of MAO-B, but fluorination at the 2-position of the cyclopropane ring creates a potent and selective inhibitor of MAO-A. nih.govnih.gov This demonstrates the profound effect that strategic fluorination can have on enzyme selectivity.

Fluorinated ketones are widely recognized as potent, reversible inhibitors of serine and cysteine proteases. nih.govnih.gov The mechanism of inhibition involves the nucleophilic attack of the active site serine's hydroxyl group or cysteine's thiol group on the highly electrophilic carbonyl carbon of the fluoroketone. nih.govnih.gov This forms a stable tetrahedral intermediate, known as a hemiacetal or thiohemiacetal, which effectively blocks the enzyme's catalytic activity. nih.gov

For these inhibitors, a peptidyl framework is typically attached to the fluoromethyl ketone "warhead." nih.gov This peptide portion acts as a recognition element, guiding the inhibitor to a specific subclass of proteases and conferring selectivity. nih.govnih.gov For example, peptidyl fluoromethyl ketones have been designed as specific inhibitors for serine proteases like chymotrypsin (B1334515) and pancreatic elastase. nih.gov The potency of these inhibitors correlates well with the substrate specificity of the target enzyme, indicating they function as transition-state analogs. nih.gov Similarly, these compounds are effective against cysteine proteases, with applications in developing inhibitors for caspases and cathepsins. nih.gov The mono-fluorinated ketone moiety generally shows high reactivity and selectivity for cysteine proteases. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For fluorinated ketone derivatives, these studies have revealed several key principles.

Influence of the Fluoroalkyl Group: As seen with PLA2 inhibitors, the degree of fluorination and the length of the fluoroalkyl chain are critical. The shift from a trifluoromethyl to a pentafluoroethyl group can change an inhibitor from a broad-spectrum agent to a selective one. nih.govnih.gov This is attributed to the different steric and electronic properties of the fluoroalkyl chain interacting with the enzyme's binding pocket.

Role of the Recognition Motif: In the context of protease inhibitors, the peptide backbone is the primary determinant of selectivity. nih.govnih.gov SAR studies have shown that altering the length and amino acid sequence of the peptidyl portion dramatically impacts which protease is targeted and with what potency. nih.gov For instance, extending a dipeptide elastase inhibitor (Ac-Pro-ambo-Ala-CF3) to a tetrapeptide analogue (Ac-Ala-Ala-Pro-ambo-Ala-CF3) resulted in a nearly 10,000-fold decrease in the inhibition constant (Ki), signifying a massive increase in potency. nih.gov

Impact of Aromatic Substitution: For inhibitors targeting enzymes like MAO, substitutions on the phenyl ring also play a role. In studies of fluorinated phenylcyclopropylamines, the addition of electron-withdrawing groups like chlorine or fluorine to the para-position of the aromatic ring increased the inhibition of both MAO-A and MAO-B. nih.gov

Design and Synthesis of Enzyme Inhibitors

Contributions to Organic Synthesis Methodologies

The pursuit of fluorinated ketones for medicinal chemistry applications has driven advancements in synthetic organic chemistry. Research into the synthesis of this compound and its analogs has helped refine and highlight various synthetic routes.

One widely applicable method for synthesizing both trifluoromethyl and pentafluoroethyl ketones involves a two-step process starting from a carboxylic acid. nih.gov The carboxylic acid is first converted to its more reactive acid chloride form using a reagent like oxalyl chloride. nih.gov The resulting acid chloride is then treated with a fluorinated anhydride, such as pentafluoropropionic anhydride or trifluoroacetic anhydride, in the presence of pyridine to yield the target fluorinated ketone. nih.gov

Other important synthetic methodologies include:

Claisen Condensation: This method can be used to prepare trifluoroacetylated 1,3-diketones by reacting a ketone with an ester like methyl trifluoroacetate (B77799) in the presence of a base such as sodium methoxide. sapub.org

Electrophilic Fluorination: Direct fluorination of a ketone at the α-position can be achieved using electrophilic fluorinating reagents. organic-chemistry.org A prominent example is Selectfluor® (F-TEDA-BF4), which can be used to synthesize α-fluoroketones, often in aqueous systems using a surfactant as a promoter. sapub.orgorganic-chemistry.org

Deoxofluorination: While not a direct synthesis of ketones, the development of thermally stable deoxofluorinating agents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) has been important. organic-chemistry.org These reagents are effective for converting aldehydes and ketones into their corresponding gem-difluorides, further expanding the toolkit for creating fluorinated organic molecules. organic-chemistry.org

Advanced Materials and Niche Chemical Applications

The distinct characteristics of this compound make it a candidate for investigation in the development of advanced materials and as a specialized building block in organic synthesis. The presence of the heptafluoropropyl group significantly influences the compound's electronic properties, thermal stability, and reactivity, opening avenues for its use in high-performance applications.

One of the key areas of exploration for fluorinated ketones, including structures analogous to this compound, is in the synthesis of novel liquid crystals. The incorporation of fluorine atoms can significantly alter the mesomorphic properties of a molecule, influencing factors such as clearing point, viscosity, and dielectric anisotropy. Research into the synthesis of new families of fluorinated liquid crystals has demonstrated that the introduction of fluorinated chains is a viable strategy for creating materials with desirable liquid crystalline characteristics. nih.gov While direct studies on this compound in this context are not widely published, its structure suggests it could serve as a precursor or a core component in the design of new liquid crystalline materials.

In the realm of niche chemical applications, the reactivity of the carbonyl group in conjunction with the electron-withdrawing nature of the heptafluoropropyl chain makes this compound a valuable intermediate in organic synthesis. Fluorinated ketones are known to be precursors for the synthesis of various fluorinated heterocyclic compounds. These heterocyclic structures are of significant interest in medicinal chemistry and agrochemistry due to the unique biological activities often conferred by the fluorine atoms. The photochemical reactivity of phenyl ketones is another area of extensive study. Phenyl ketones can undergo various photochemical reactions, including Norrish Type I and Type II reactions, which are fundamental in photochemistry and have applications in polymer chemistry and organic synthesis. rsc.orglibretexts.orgsciepub.com The specific photochemical behavior of this compound, influenced by its fluorine content, presents a subject for further investigation.

Below is a table summarizing the potential applications based on the properties of fluorinated ketones:

PropertyPotential Application AreaRationale
Presence of Fluorinated ChainLiquid CrystalsModification of mesomorphic properties.
Reactive Carbonyl GroupSynthesis of HeterocyclesPrecursor for creating complex fluorinated molecules.
Photoreactive Phenyl Ketone MoietyPhotochemistry, Polymer SynthesisCan initiate or participate in light-induced reactions.

Future Directions and Emerging Research Areas

The future research landscape for this compound is poised to expand as scientists delve deeper into the unique properties conferred by its fluorinated structure. Several emerging areas hold promise for new discoveries and applications.

A significant future direction lies in the systematic investigation of hettafluoropropyl phenyl ketone as a building block for creating a wider array of complex fluorinated molecules. The development of novel synthetic methodologies that leverage the specific reactivity of this ketone could lead to the efficient production of new pharmaceuticals, agrochemicals, and other specialty chemicals. The stereoselective construction of molecules containing fluorinated quaternary carbon centers is a growing field, and fluorinated ketones are valuable starting materials in this endeavor. nih.gov

Furthermore, the exploration of this compound in the context of high-performance polymers and advanced materials is an area ripe for investigation. Its incorporation into polymer backbones or as an additive could enhance thermal stability, chemical resistance, and optical properties. For instance, fluoropolymers are known for their exceptional properties and are used in demanding applications, and the introduction of specific fluorinated ketone moieties could lead to the development of new materials with tailored functionalities. agc-chemicals.comagcchem.com

The study of the photochemical and photophysical properties of this compound is another promising avenue. A detailed understanding of its behavior upon exposure to light could lead to its use as a photoinitiator in polymerization processes or as a photochemical probe in biological systems. The influence of the heptafluoropropyl group on the excited states of the phenyl ketone moiety is a key research question that could unlock new applications. researchgate.netmsu.edu

The following table outlines potential future research directions for this compound:

Research AreaFocus of InvestigationPotential Impact
Synthetic Methodology DevelopmentNew reactions utilizing this compound.Access to novel fluorinated compounds for various applications.
Advanced Polymer ChemistryIncorporation into polymer structures.Creation of high-performance materials with enhanced properties.
Photochemistry and PhotophysicsDetailed study of its interaction with light.Development of new photoinitiators and photochemical tools.
Medicinal and Agrochemical ResearchUse as a scaffold for bioactive molecules.Discovery of new therapeutic agents and crop protection chemicals.

Q & A

Q. What are the common synthetic routes for heptafluoropropyl phenyl ketone in laboratory settings?

this compound can be synthesized via two primary methods:

  • Method A : Reacting phenylmagnesium bromide with perfluorobutyl iodide using a catalyst (e.g., CoF₃) under controlled temperatures .
  • Method B : Using heptafluorobutanoic anhydride in a Friedel-Crafts acylation reaction with benzene derivatives, followed by purification via flash column chromatography (EtOAc–petroleum ether, 5:95) .
    Key considerations include reaction time (8–12 hours), temperature (ambient to 140°C), and inert atmosphere to prevent side reactions.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C/¹⁹F NMR : Identifies structural motifs (e.g., aromatic protons at δ 7.33–8.06 ppm, CF₃ groups at δ −81.05 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M–H]⁻ peak at m/z 379.1) .
  • Elemental Analysis : Validates purity (e.g., C: 56.72%, H: 4.03% vs. theoretical C: 56.85%, H: 3.98%) .

Q. How should this compound be stored to maintain stability?

  • Conditions : Store in airtight containers at 10–25°C, away from strong oxidizers (e.g., peroxides) to avoid decomposition into CO, CO₂, and HF .
  • Handling : Use chemical-resistant gloves (e.g., nitrile) and ensure lab ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How do structural variations in fluorinated aryl ketones influence their reactivity in nucleophilic substitutions?

Comparative studies with analogs like phenyl perfluoropropyl ketone (shorter chain) and phenyl perfluorohexyl ketone (longer chain) reveal:

  • Chain Length : Longer perfluoroalkyl chains enhance electron-withdrawing effects, increasing electrophilicity at the carbonyl group .
  • Substituents : The phenyl group stabilizes intermediates via resonance, whereas trifluoromethyl groups (e.g., in 3,5-bis(trifluoromethyl)phenyl derivatives) sterically hinder nucleophilic attacks .
    Experimental validation involves kinetic studies using competing substrates in SN₂ reactions .

Q. What strategies can resolve contradictions in reported reactivity data of this compound?

  • Variable Control : Standardize reaction conditions (solvent polarity, temperature) to isolate electronic vs. steric effects. For example, conflicting oxidation rates may arise from trace moisture or catalyst impurities .
  • Computational Modeling : DFT calculations can predict reaction pathways (e.g., Fukui indices for electrophilic sites) to reconcile experimental discrepancies .

Q. What role does this compound play in enzyme inhibition studies?

Fluoroketones like this compound act as potent inhibitors of calcium-independent phospholipase A₂ (GVIA iPLA₂) . Key findings include:

  • IC₅₀ Optimization : Introducing α-fluorine atoms (e.g., in heptafluoropropyl derivatives) enhances binding affinity (IC₅₀: 0.0005 µM) by mimicking the tetrahedral transition state .
  • Selectivity Challenges : While fluorination boosts potency, selectivity over other phospholipases requires structural tuning (e.g., aryl substitutions) .

Q. How can this compound be utilized in designing fluorinated polymers?

In polymer chemistry, it serves as a monomer for perfluoroalkyl-aryl dioxapentacenes :

  • Synthesis : React with 1,3-bis(3,4-dimethylphenoxy)benzene in HF at 140°C to form high-molecular-weight polymers .
  • Applications : These polymers exhibit exceptional thermal stability and low dielectric constants, suitable for advanced electronic materials .

Methodological Notes

  • Data Interpretation : Cross-reference NMR splitting patterns (e.g., triplet for CH₂ groups at δ 2.82 ppm) with computational spectra to confirm assignments .
  • Safety Protocols : Use HF-resistant autoclaves and neutralize waste with NaOH to mitigate hazards during large-scale syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Heptafluoropropyl phenyl ketone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.